molecular formula C15H14N4 B5702479 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole

5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole

Cat. No. B5702479
M. Wt: 250.30 g/mol
InChI Key: DJCTYDSZKCUYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique properties and potential use in various fields, including medicinal chemistry, material science, and nanotechnology. In

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole is not fully understood. However, it is believed that 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole exerts its effects by modulating various signaling pathways in cells. Specifically, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can inhibit the growth of cancer cells and reduce inflammation. Additionally, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In vivo studies have shown that 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in lab experiments is its versatility. 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can be used in a variety of applications, including medicinal chemistry, material science, and nanotechnology. Additionally, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in various applications.

Future Directions

There are several future directions for research involving 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole. One area of research is the development of new materials using 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole as a building block. Additionally, more research is needed to determine the optimal dosage and administration of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in medicinal chemistry applications. Finally, more research is needed to fully understand the mechanism of action of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole and its potential applications in various fields.

Synthesis Methods

5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with sodium azide and copper (I) iodide. The final product, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole, is obtained through a click reaction between the intermediate and acetylene.

Scientific Research Applications

5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has shown potential as a versatile compound for scientific research. It has been studied for its applications in medicinal chemistry, where it has been shown to exhibit anti-tumor and anti-inflammatory properties. 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has also been studied for its use in material science, where it has been shown to have potential as a building block for the synthesis of new materials with unique properties. Additionally, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has been studied for its potential use in nanotechnology, where it has been shown to have potential as a building block for the synthesis of nanoparticles with unique properties.

properties

IUPAC Name

5-(3-methylphenyl)-1-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-11-6-8-14(9-7-11)19-15(16-17-18-19)13-5-3-4-12(2)10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCTYDSZKCUYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole

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